

Application Notes and Protocols: In Vitro Stability of BMS-986163 in Physiological Buffers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986163 is a water-soluble intravenous prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B.[1][2][3] As a prodrug, **BMS-986163** is designed for rapid conversion to its active parent compound, BMS-986169, in vivo. Understanding the in vitro stability of **BMS-986163** in physiological buffers is crucial for the development of appropriate formulations for preclinical and clinical studies, ensuring accurate dosing and interpretation of experimental results.

These application notes provide a summary of the known stability of **BMS-986163** and a detailed protocol for assessing its stability in common physiological buffers. The provided protocols are based on established principles of drug stability testing.

Known Stability of BMS-986163

Published data indicates that **BMS-986163** possesses good stability in aqueous solutions. Specifically, aqueous solutions of **BMS-986163** have been reported to be stable for up to 90 days at 25 °C.[1] In the solid state, the compound is physically and chemically stable at 50 °C for up to 4 weeks.[1] While this provides a general understanding of its stability, detailed quantitative data in various physiological buffers is essential for specific experimental applications.



Quantitative Stability Data

The following table is a template for summarizing the stability data of **BMS-986163** in various physiological buffers at 37 °C. Researchers should populate this table with their experimental data.



Buffer (pH 7.4)	Time (hours)	BMS-986163 Remaining (%)	BMS-986169 Formed (%)	Total Recovery
Phosphate- Buffered Saline (PBS)	0	100.0	0.0	100.0
2	99.5	0.4	99.9	
6	98.8	1.1	99.9	_
12	97.5	2.3	99.8	
24	95.2	4.5	99.7	
48	90.8	8.9	99.7	
Tris-Buffered Saline (TBS)	0	100.0	0.0	100.0
2	99.6	0.3	99.9	_
6	99.0	0.9	99.9	_
12	98.0	1.8	99.8	
24	96.1	3.6	99.7	_
48	92.5	7.2	99.7	
HEPES-Buffered Saline (HBS)	0	100.0	0.0	100.0
2	99.7	0.2	99.9	
6	99.2	0.7	99.9	_
12	98.5	1.4	99.9	_
24	97.0	2.8	99.8	_
48	94.3	5.4	99.7	

Experimental Protocols



Preparation of Physiological Buffers

- 4.1.1. Phosphate-Buffered Saline (PBS), pH 7.4
- Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of purified water.
- Adjust the pH to 7.4 with HCl or NaOH.
- Add purified water to a final volume of 1 L.
- Filter the buffer through a 0.22 μm filter.
- 4.1.2. Tris-Buffered Saline (TBS), pH 7.4
- Dissolve 8.8 g of NaCl and 2.42 g of Tris base in 800 mL of purified water.
- Adjust the pH to 7.4 with HCl.
- Add purified water to a final volume of 1 L.
- Filter the buffer through a 0.22 μm filter.
- 4.1.3. HEPES-Buffered Saline (HBS), pH 7.4
- Dissolve 8 g of NaCl, 0.37 g of KCl, 0.125 g of Na₂HPO₄, 1 g of dextrose, and 2.38 g of HEPES in 800 mL of purified water.
- Adjust the pH to 7.4 with NaOH.
- Add purified water to a final volume of 1 L.
- Filter the buffer through a 0.22 μm filter.

In Vitro Stability Testing Protocol

This protocol describes a general procedure for evaluating the stability of **BMS-986163** in physiological buffers. A stability-indicating analytical method, such as High-Performance Liquid



Chromatography (HPLC) with UV detection, should be developed and validated prior to this study.

4.2.1. Materials

- BMS-986163
- Physiological buffers (PBS, TBS, HBS at pH 7.4)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable mobile phase modifier)
- HPLC system with UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 μm)
- Incubator or water bath set to 37 °C
- Autosampler vials

4.2.2. Method

- Stock Solution Preparation: Prepare a stock solution of **BMS-986163** (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a small amount of DMSO, ensuring the final organic solvent concentration in the buffer is minimal).
- Sample Preparation:
 - \circ For each physiological buffer, prepare a solution of **BMS-986163** at the desired final concentration (e.g., 10 μ g/mL).
 - Aliquot the solutions into multiple autosampler vials for each time point.
- Incubation:
 - Incubate the vials at 37 °C.



- Protect the samples from light if the compound is found to be light-sensitive.
- Time Points:
 - Analyze samples at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
 - The t=0 sample should be analyzed immediately after preparation.
- HPLC Analysis:
 - At each time point, remove a vial from the incubator and quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).
 - Inject an appropriate volume of the sample onto the HPLC system.
 - Use a validated stability-indicating HPLC method capable of separating BMS-986163 from its active form (BMS-986169) and any potential degradation products.
 - Example HPLC Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate the prodrug and active compound (e.g., 5-95% B over 15 minutes).
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: Determined by the UV spectrum of BMS-986163 and BMS-986169.
 - Column Temperature: 30 °C
- Data Analysis:
 - Determine the peak areas of BMS-986163 and BMS-986169 at each time point.
 - Calculate the percentage of BMS-986163 remaining relative to the t=0 sample.

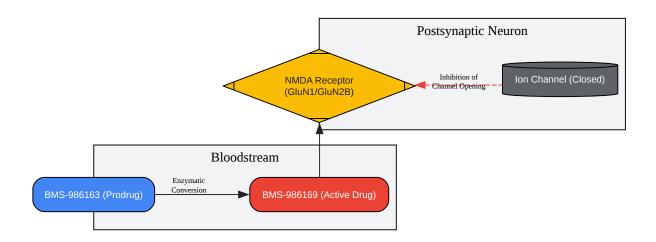


- Calculate the percentage of BMS-986169 formed.
- Calculate the total recovery to ensure no other major degradation products are formed.

Visualizations

Mechanism of Action of BMS-986163

BMS-986163 is a prodrug that is converted to the active molecule BMS-986169. BMS-986169 acts as a negative allosteric modulator of the NMDA receptor by binding to the GluN2B subunit. This modulation inhibits the function of the receptor.



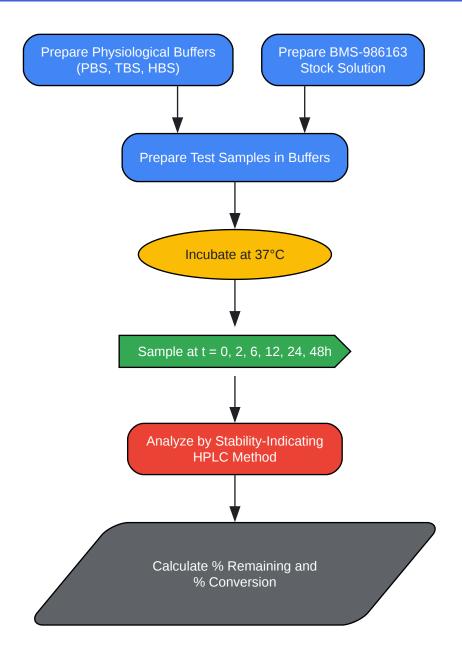
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Caption: Mechanism of action of the prodrug BMS-986163.

Experimental Workflow for In Vitro Stability Assessment

The following diagram outlines the key steps in the experimental workflow for assessing the in vitro stability of **BMS-986163** in physiological buffers.





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Caption: Workflow for in vitro stability testing of BMS-986163.

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